1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
CAS No.: 864855-86-7
Cat. No.: VC6668677
Molecular Formula: C25H21N5O2
Molecular Weight: 423.476
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864855-86-7 |
|---|---|
| Molecular Formula | C25H21N5O2 |
| Molecular Weight | 423.476 |
| IUPAC Name | N-(4-anilinophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C25H21N5O2/c1-16-7-6-14-30-22(16)28-23-20(25(30)32)15-21(29(23)2)24(31)27-19-12-10-18(11-13-19)26-17-8-4-3-5-9-17/h3-15,26H,1-2H3,(H,27,31) |
| Standard InChI Key | ZIHRENFVWPWZHS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a tricyclic core comprising pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, substituted with methyl groups at positions 1 and 9, a ketone at position 4, and a carboxamide moiety at position 2 linked to a 4-(phenylamino)phenyl group. The IUPAC name, N-(4-anilinophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, reflects its intricate polycyclic system.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS No. | 864855-86-7 |
| Molecular Formula | |
| Molecular Weight | 423.476 g/mol |
| SMILES Notation | CC1=CC=CN2C1=NC3=C(C2=O) |
| InChI Key | ZIHRENFVWPWZHS-UHFFFAOYSA-N |
The planar aromatic system and substituents contribute to its moderate hydrophobicity (), as inferred from analogs , while the carboxamide and phenylamino groups enhance hydrogen-bonding potential.
Synthetic Pathways and Modifications
Core Structure Synthesis
Research Findings and Mechanistic Insights
In Silico Predictions
Density functional theory (DFT) calculations on analogous molecules reveal low polar surface areas (<40 Ų), favoring blood-brain barrier penetration. Molecular dynamics simulations of compound 29 in complex with SARS-CoV-2 M demonstrated stable binding over 100 ns, with RMSD fluctuations below 2 Å . These findings suggest that the subject compound’s carboxamide group may anchor it within protease active sites.
Cytotoxicity and Selectivity
Future Directions and Challenges
Target Validation
Priority should be given to profiling this compound against panels of kinases, proteases, and cancer cell lines. Computational predictions require empirical confirmation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Pharmacokinetic Optimization
Structural tweaks, such as replacing the methyl groups with fluorine atoms, could enhance metabolic stability. Additionally, prodrug strategies for the carboxamide moiety may improve oral bioavailability.
Collaborative Research Opportunities
Given the compound’s structural complexity, partnerships with synthetic chemistry laboratories and high-throughput screening facilities will accelerate its development. Funding initiatives should prioritize coronaviral protease inhibitors and kinase-targeted oncology agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume